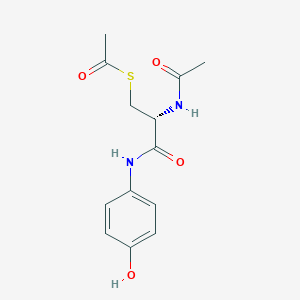

N,S-Diacetylcysteine-p-hydroxyanilide

Description

Properties

CAS No. |

35143-94-3 |

|---|---|

Molecular Formula |

C13H16N2O4S |

Molecular Weight |

296.34 g/mol |

IUPAC Name |

S-[(2R)-2-acetamido-3-(4-hydroxyanilino)-3-oxopropyl] ethanethioate |

InChI |

InChI=1S/C13H16N2O4S/c1-8(16)14-12(7-20-9(2)17)13(19)15-10-3-5-11(18)6-4-10/h3-6,12,18H,7H2,1-2H3,(H,14,16)(H,15,19)/t12-/m0/s1 |

InChI Key |

ACRATVDBLDWEOR-LBPRGKRZSA-N |

SMILES |

CC(=O)NC(CSC(=O)C)C(=O)NC1=CC=C(C=C1)O |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=O)C)C(=O)NC1=CC=C(C=C1)O |

Canonical SMILES |

CC(=O)NC(CSC(=O)C)C(=O)NC1=CC=C(C=C1)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N,S-diacetylcysteine-p-hydroxyanilide Z 2004 Z-2004 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

*Estimated based on structural formula.

Substituent Effects on Reactivity and Stability

- This compound: The diacetyl groups confer steric protection to the thiol and amino groups, reducing nonspecific oxidation or hydrolysis. This enhances shelf stability but may limit enzymatic cleavage efficiency compared to unprotected analogs.

- L-Cystine-bis-p-nitroanilide : The disulfide (cystine) backbone and dual nitroanilide groups make this compound highly reactive as a chromogenic substrate. The strong electron-withdrawing nitro group facilitates cleavage by cysteine proteases, producing a quantifiable colorimetric signal .

- Its nitroanilide group ensures high sensitivity in spectrophotometric detection .

Pharmacokinetic and Biochemical Implications

While this compound lacks direct pharmacokinetic data, structural parallels suggest:

- Metabolic Stability : Diacetylation may slow metabolic deactivation compared to unacetylated analogs, as seen in prodrug designs (e.g., acetylated antivirals).

- Enzyme Specificity : The p-hydroxyanilide moiety may reduce affinity for cysteine proteases that preferentially recognize nitroanilide substrates, as observed in studies using L-Cystine-bis-p-nitroanilide .

Research Findings and Limitations

- Synthetic Challenges : The introduction of dual acetyl groups requires precise reaction conditions to avoid over-acetylation or side reactions, complicating large-scale synthesis.

Q & A

Q. Q. How can researchers profile This compound's degradation products under physiological conditions?

- Methodological Answer :

- Simulated biological fluids : Incubate the compound in PBS (pH 7.4), gastric fluid (pH 1.2), and human plasma at 37°C.

- High-resolution MS (HRMS) : Identify degradation products via exact mass and isotopic patterns.

- Toxicogenomics : Assess genotoxicity (Comet assay) and mitochondrial toxicity (Seahorse assay) of major degradants .

Data Presentation Guidelines

- Tables : Report mean ± SEM, n-values (exact counts, not ranges), and statistical tests (e.g., two-tailed t-test, ANOVA with post hoc correction) .

- Figures : Include error bars reflecting biological replicates, source data files, and panel-wise descriptions of experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.